N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride

Description

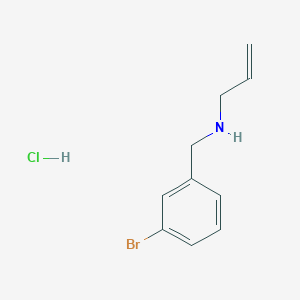

N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a 3-bromobenzyl group attached to an allylamine (2-propen-1-amine) backbone.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h2-5,7,12H,1,6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFVYLKGATUGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC(=CC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride typically involves the reaction of 3-bromobenzylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The propenylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The double bond in the propenylamine group can be reduced to form saturated amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzylamines.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include saturated amines.

Scientific Research Applications

Reaction Mechanisms

The compound undergoes various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxides or amines.

- Oxidation Reactions: The propenylamine moiety can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions: The double bond can be reduced to form saturated amines.

Chemistry

N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions due to its unique structural properties, allowing for the development of new compounds with potential applications in different fields.

Biology

In biological research, this compound is studied for its role as a building block in synthesizing biologically active compounds. Its interaction with biological macromolecules can lead to significant insights into cellular processes.

Medicine

The compound is investigated for its potential pharmacological properties , including:

- Anticancer activity: It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

- Antimicrobial properties: Preliminary studies suggest it may exhibit activity against various pathogens.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable for developing new products in chemical manufacturing.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. The results indicated that the compound effectively induced apoptosis through microtubule disruption, showcasing its potential as an anticancer agent.

Case Study 2: Synthesis of Novel Compounds

Research demonstrated how this compound could be used to synthesize novel derivatives with enhanced biological activity. These derivatives were evaluated for their interactions with specific molecular targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride involves its interaction with various molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the propenylamine moiety can undergo nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physical and Chemical Properties

- Melting Points : Hydrochloride salts generally exhibit higher melting points due to ionic interactions. For example, compound 3q melts at 169–170°C , while branched analogs like 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride may have lower melting points due to steric hindrance .

- Solubility : The hydrochloride salt enhances water solubility compared to free bases. Allylamine derivatives (e.g., 2-propen-1-amine) are miscible in water, suggesting moderate solubility for the target compound .

- Reactivity : The allyl group in the target compound may participate in conjugate additions or polymerization, unlike saturated analogs (e.g., N-(3-Bromobenzyl)-1-propanamine hydrochloride) .

Biological Activity

N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of propenylamine, characterized by the presence of a bromobenzyl group. The molecular formula is CHBrClN, and it exhibits properties typical of amines, including basicity and the ability to form salts with acids.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, derivatives have shown promising antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and LNCaP (prostate cancer). The IC values for these compounds often fall within the low micromolar range, indicating effective inhibition of cell growth.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| N-(3-Bromobenzyl)-2-propen-1-amine | HeLa | 9.30 |

| N-(3-Bromobenzyl)-2-propen-1-amine | MCF-7 | 6.70 |

| N-(3-Bromobenzyl)-2-propen-1-amine | LNCaP | 4.50 |

Antimicrobial Properties

Additionally, some studies have highlighted the antimicrobial activity of similar compounds against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on the structure; however, compounds within this class have demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

Case Study 1: Anticancer Properties

In a study evaluating the anticancer potential of various phenethylamines, this compound was tested against multiple cancer cell lines. The results indicated that it effectively induced apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's ability to modulate neurotransmitter levels in vitro. It was observed that treatment with this compound led to increased serotonin release in neuronal cultures, suggesting a potential role in mood regulation and anxiety disorders.

Q & A

Q. Optimization Tips :

- Catalyst loading: 5–10 mol% PdCl₂(PPh₃)₂.

- Solvent choice: Acetonitrile enhances reaction rates compared to THF.

- Post-reaction workup: Neutralize with NaHCO₃ before acidification to avoid side reactions.

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

- ¹H/¹³C NMR : Key peaks include δ 7.2–7.5 ppm (aromatic protons from 3-bromobenzyl) and δ 3.8–4.2 ppm (CH₂ adjacent to the amine). The propenyl group shows vinyl protons at δ 5.0–5.8 ppm .

- HRMS : Expected [M+H]⁺ matches theoretical m/z (C₁₀H₁₂BrN⁺: 240.0085).

- HPLC : Purity >98% confirmed using C18 columns (MeCN/H₂O with 0.1% TFA) .

Advanced Contingency : If spectral data conflicts with literature (e.g., unexpected splitting in vinyl protons), use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities or assess rotational isomers .

How can researchers address low yields in the alkylation step during synthesis?

Advanced

Common issues include:

- Competing elimination : Reduce base strength (use NaHCO₃ instead of NaOH) and lower reaction temperature (0–25°C).

- By-product formation : Add a radical inhibitor (e.g., BHT) to suppress polymerization of the propenyl group.

- Solvent effects : Switch to DMF or DMSO to stabilize intermediates, but ensure thorough post-reaction washing to remove residues .

Q. Yield Optimization Table :

| Condition | Yield Range | Notes |

|---|---|---|

| Acetonitrile/Et₃N | 70–88% | Fast kinetics, high purity |

| THF/NaHCO₃ | 50–65% | Slower, fewer side reactions |

| DMF/CuI | 60–75% | Requires extensive purification |

What safety precautions are essential when handling this compound?

Q. Basic

- Toxicity : Avoid inhalation (use fume hood) and skin contact (wear nitrile gloves). LD₅₀ data for similar amines suggest moderate toxicity .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

How does the electronic nature of the 3-bromobenzyl group influence reactivity in downstream applications?

Advanced

The bromine atom acts as a strong electron-withdrawing group, enhancing electrophilicity at the benzyl position. This facilitates nucleophilic substitutions (e.g., Suzuki couplings) or radical reactions. However, steric hindrance may reduce reactivity compared to smaller halogens (e.g., Cl) .

Q. Reactivity Comparison Table :

| Substituent | Electronic Effect | Typical Reaction Rate (Relative) |

|---|---|---|

| Br | Strong EWG | 1.0 (Baseline) |

| Cl | Moderate EWG | 1.2–1.5 |

| F | Weak EWG | 2.0–3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.